molecular formula C9H11Cl2N3 B6189671 2-(1H-imidazol-4-yl)aniline dihydrochloride CAS No. 130209-88-0

2-(1H-imidazol-4-yl)aniline dihydrochloride

Cat. No.: B6189671
CAS No.: 130209-88-0
M. Wt: 232.11 g/mol
InChI Key: PVEVWHKPGVQAIG-UHFFFAOYSA-N
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Description

2-(1H-imidazol-4-yl)aniline dihydrochloride is a chemical compound that features an imidazole ring fused to an aniline moiety

Synthetic Routes and Reaction Conditions:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Aniline Derivatization: The aniline moiety can be introduced through a nitration reaction followed by reduction.

  • Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitro group.

  • Reduction: Reduction reactions can convert nitro groups to amino groups.

  • Substitution: Electrophilic substitution reactions can occur at the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Nitroaniline: From oxidation of aniline.

  • Aminoimidazole: From reduction of nitroimidazole.

  • Halogenated Imidazole: From halogenation reactions.

Scientific Research Applications

2-(1H-imidazol-4-yl)aniline dihydrochloride has several scientific research applications:

  • Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.

  • Biology: It is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Chemistry: It is utilized in organic synthesis as a reagent for the preparation of complex molecules.

  • Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-imidazol-4-yl)aniline dihydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the aniline group can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

  • Imidazole: A simpler heterocyclic compound without the aniline group.

  • Aniline: A simpler aromatic amine without the imidazole ring.

  • 2-(1H-imidazol-4-yl)ethanamine: A related compound with an ethyl group instead of an aniline group.

Uniqueness: 2-(1H-imidazol-4-yl)aniline dihydrochloride is unique due to its combination of the imidazole ring and aniline group, which provides it with distinct chemical and biological properties compared to its simpler counterparts.

Properties

CAS No.

130209-88-0

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)aniline;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-8-4-2-1-3-7(8)9-5-11-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H

InChI Key

PVEVWHKPGVQAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)N.Cl.Cl

Purity

95

Origin of Product

United States

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